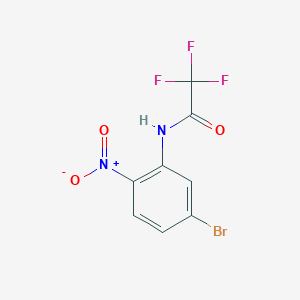

N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide involves various strategies to incorporate bromo, nitro, and trifluoroacetyl functional groups into the molecular framework. For instance, the synthesis of 3-trifluoroacetyl-substituted 7-acetamido-2-aryl-5-bromoindoles demonstrates a method to introduce a trifluoroacetyl group alongside a bromo substituent into an indole ring, which is a structural motif that could be conceptually similar to the target compound . Additionally, the formation of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) through the interaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid indicates the use of bromodifluoroacetate groups in synthesis, which are closely related to the trifluoroacetamide moiety .

Molecular Structure Analysis

The molecular structure of compounds with bromo, nitro, and trifluoroacetyl groups can be complex and diverse. For example, the X-ray diffraction analysis of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) reveals a distorted trigonal-bipyramidal coordination around the bismuth atom, which provides insight into how bromo and difluoroacetate groups might interact in a solid-state structure . This information can be extrapolated to understand the potential structural characteristics of this compound.

Chemical Reactions Analysis

The reactivity of compounds containing bromo, nitro, and trifluoroacetyl groups can vary significantly. For instance, the addition of sulfur or selenium to 2-nitrophenyl selenide ions in N,N-dimethylacetamide leads to the formation of selenosulfide or diselenide species, indicating that nitrophenyl compounds can participate in nucleophilic addition reactions . This suggests that this compound may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar functional groups to this compound can be deduced from spectroscopic and computational studies. For example, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine using FT-IR and NMR techniques, along with computational methods, provides valuable information on the vibrational frequencies, chemical shifts, and non-linear optical properties of such compounds . These studies can be used to predict the behavior of this compound in various environments.

科学的研究の応用

Antibacterial Agent Synthesis

N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide is a versatile compound used in synthesizing various analogs with potential applications. For instance, it has been used in the synthesis of new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines. These compounds were obtained through aryl-amination and subsequent reactions, leading to the formation of N-(2-(5-amino-3-(arylamino)-1,2,4-triazin-6-yl)-4-nitrophenyl)-2,2,2-trifluoroacetamides. These lamotrigine analogs were evaluated in vitro and exhibited interesting antibacterial activity against various bacteria, including Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Pharmaceutical Industry Allergen

The compound has also been associated with the pharmaceutical industry as a potential allergen. A case was reported where a pharmaceutical worker, involved in the synthesis of flutamide (an anti-androgen drug), experienced allergic reactions after being exposed to an intermediate product during the synthesis, which contains this compound. This highlights the occupational hazard and the need for adequate protective measures when handling such chemicals in pharmaceutical manufacturing processes (Jungewelter & Aalto‐Korte, 2008).

Synthesis of Heterocycles and Fused Heterocycles

The compound serves as a starting material in the synthesis of various kinds of heterocycles and fused heterocycles. An efficient route was developed for synthesizing heterocycles incorporated with trifluoroacetamide moiety by reacting versatile N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide with thioamides and heterocyclic amines, either thermally or under microwave irradiation (Shaaban, 2017).

Advanced Chemical Analysis

This compound has been involved in studies for advanced chemical analysis techniques. For instance, the determination of 1-(4-Nitrophenyl)-3-(5-Bromo-2-Pyridyl)-Triazene was conducted by reversed-phase high-performance liquid chromatography, indicating the compound's utility in sophisticated chemical analytical methods (Liang, 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(5-bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2O3/c9-4-1-2-6(14(16)17)5(3-4)13-7(15)8(10,11)12/h1-3H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUWSCKFRFJVEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NC(=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)

![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)

![2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2508376.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)

![5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2508384.png)